molecular formula C13H12ClN3O4S B228424 2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

Cat. No. B228424
M. Wt: 341.77 g/mol
InChI Key: QJJDXYFTZARGME-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a chemical compound with potential applications in scientific research. This compound is also known as CTA056 and has been the subject of several studies exploring its potential as a therapeutic agent.

Mechanism of Action

CTA056 has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while COX-2 is an enzyme that plays a role in inflammation. By inhibiting these enzymes, CTA056 may be able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CTA056 can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, CTA056 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CTA056 in lab experiments is that it has been shown to have potential therapeutic applications in several areas of scientific research. Additionally, CTA056 is relatively easy to synthesize and has a high degree of purity. However, one limitation of using CTA056 in lab experiments is that it may have off-target effects on other enzymes and pathways, which could complicate data interpretation.

Future Directions

There are several areas of future research that could be explored with CTA056. One area is the development of more potent and selective inhibitors of HDACs and COX-2, which could have potential therapeutic applications in cancer and inflammation. Additionally, CTA056 could be studied further for its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, the cellular and molecular mechanisms underlying the effects of CTA056 could be further elucidated, which could lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of CTA056 involves several steps, including the reaction of 2-mercaptoacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiazole to form the thiazole ring. The resulting compound is then reacted with 2-hydrazinyl-2-imidazoline to form the hydrazide intermediate, which is then reacted with 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethylamine to form CTA056.

Scientific Research Applications

CTA056 has been studied for its potential as a therapeutic agent in several areas of scientific research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that CTA056 can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, CTA056 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C13H12ClN3O4S

Molecular Weight

341.77 g/mol

IUPAC Name

2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C13H12ClN3O4S/c1-6(8-4-7(14)2-3-9(8)18)16-17-13-15-12(21)10(22-13)5-11(19)20/h2-4,10,16H,5H2,1H3,(H,19,20)(H,15,17,21)/b8-6-

InChI Key

QJJDXYFTZARGME-VURMDHGXSA-N

Isomeric SMILES

C/C(=C/1\C=C(C=CC1=O)Cl)/NNC2=NC(=O)C(S2)CC(=O)O

SMILES

CC(=C1C=C(C=CC1=O)Cl)NNC2=NC(=O)C(S2)CC(=O)O

Canonical SMILES

CC(=C1C=C(C=CC1=O)Cl)NNC2=NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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